3-Methyl-1H-pyrrolo[1,2-a]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-methyl-1H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H8N2/c1-6-5-8-7-3-2-4-9(6)7/h2-5,8H,1H3 |
InChI Key |
AEAOQLKYMWPHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CN12 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methyl 1h Pyrrolo 1,2 a Imidazole and Its Substituted Analogs
Multi-Component Reactions for the Pyrrolo[1,2-a]imidazole Core
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular frameworks like pyrrolo[1,2-a]imidazoles from simple starting materials in a single step. nih.govsid.ir These reactions are advantageous due to their straightforward design and the ability to generate diverse products. sid.ir
Synthesis via N-Methyl Imidazole (B134444), Activated Acetylenes, and Carbonyl Compounds
A notable three-component reaction for constructing the 1-H-pyrrolo[1,2-a]imidazole skeleton involves the reaction of N-methyl imidazole, an activated acetylene (B1199291) (such as dialkyl acetylenedicarboxylates), and a carbonyl compound. sid.ir For instance, the reaction between N-methyl imidazole (1), dialkylacetylenedicarboxylates (2), and phenylsulfonylacetophenone (3) in acetonitrile (B52724) proceeds smoothly to yield highly functionalized dialkyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates (4). sid.ir This reaction is typically stirred for several hours, and the products can be isolated in good yields after purification. sid.ir
Another example of a three-component synthesis involves the reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium, which produces pyrrolo[1,2-a]imidazole derivatives in significant yields. nih.govbenthamscience.com
Table 1: Synthesis of Pyrrolo[1,2-a]imidazole Derivatives via Multi-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Methyl Imidazole | Dialkylacetylenedicarboxylates | Phenylsulfonylacetophenone | Dialkyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates | 80-89% | sid.ir |
| Ninhydrins | Diamines | Activated Acetylenic Compounds | Pyrroloimidazole derivatives | Significant | nih.govbenthamscience.com |
Annulation Approaches for Pyrrolo[1,2-a]imidazole Formation
Annulation, or ring-forming, strategies are fundamental in synthesizing the bicyclic pyrrolo[1,2-a]imidazole system. This can be achieved by constructing the imidazole ring onto a pre-existing pyrrole (B145914) scaffold or vice versa.
Annulation of the Imidazole Ring onto Pyrrole Scaffolds
This approach involves the formation of the imidazole portion of the molecule using a pyrrole-based starting material. One method is the condensation of aminopyrrolines with halocarbonyl compounds. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate (B1210297) results in 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.govresearchgate.net Another strategy involves the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine using monoamine oxidase to yield 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole. nih.govresearchgate.net Furthermore, dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with an Hg(II)–EDTA system can form 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole. nih.govresearchgate.net A catalyst-free [3+2]-annulation of acylethynylpyrroles with 1-pyrrolines also affords acylmethylenetetrahydrodipyrrolo[1,2-a:1',2'-c]imidazoles in high yields. researchgate.net
Annulation of the Pyrrole Ring onto Imidazole Scaffolds
Conversely, the pyrrole ring can be constructed onto an existing imidazole core. A straightforward method involves the condensation of 1H-imidazole with acrolein to produce 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov Ruthenium(II)-catalyzed [4+2] C–H/N–H annulation of 2-alkenylimidazoles with N-substituted maleimides represents another advanced method to access imidazo-fused pyrrolo-pyridines. acs.org This process is operationally simple and tolerates a broad range of substrates. acs.org The mechanism is believed to proceed through a Ru-catalyzed C(sp2)–H bond activation followed by intramolecular cyclization. acs.org
Intramolecular Cyclization Methodologies
Intramolecular cyclization is a powerful strategy for forming the pyrrolo[1,2-a]imidazole ring system, often providing high levels of control over the structure of the final product.
Cyclizations Involving N-Alkenyl-Substituted Imidazoles
The intramolecular cyclization of N-alkenyl-substituted imidazoles is a key method for synthesizing pyrrolo[1,2-a]imidazoles. nih.govresearchgate.net An enantioselective variant of this reaction, catalyzed by a Ni–Al bimetallic system with a chiral phosphorus-containing ligand, has been developed to produce pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.govresearchgate.net Additionally, the intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes, catalyzed by N-heterocyclic carbenes (NHCs), is used to obtain 5,6-dihydro-7H-pyrrolo[1,2-а]imidazol-7-ones. nih.govresearchgate.net The use of chiral NHC catalysts can lead to enantioselective formation of the products. nih.govresearchgate.net
Table 2: Examples of Intramolecular Cyclization for Pyrrolo[1,2-a]imidazole Synthesis
| Starting Material | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-Alkenyl-substituted imidazoles | Ni-Al bimetallic system | Pyrrolo[1,2-a]imidazoles with β-stereocenter | Not specified | Not specified | nih.govresearchgate.net |
| N-Allylimidazole-2-carboxaldehydes | N-Heterocyclic Carbene (NHC) | 5,6-Dihydro-7H-pyrrolo[1,2-а]imidazol-7-ones | High (81-98%) | Moderate (67-79%) | nih.gov |
| Ketones (43a,b) | (Boc)2O | Pyrrolo[1,2-a]imidazoles (44a,b) | Not specified | Not applicable | nih.govresearchgate.net |
Aza-Wittig Cyclizations
The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. Intramolecular aza-Wittig cyclization has been successfully employed in the synthesis of hydrogenated pyrrolo[1,2-a]imidazoles. nih.govresearchgate.net For instance, the cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate leads to the formation of 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole in a 36% yield. nih.gov This reaction typically involves the in situ formation of an iminophosphorane from an azide (B81097) and a phosphine, which then reacts with a carbonyl group within the same molecule to form the heterocyclic ring. researchgate.netresearchgate.net The choice of substituents on the starting materials can influence the reaction's efficiency and the nature of the final product. researchgate.net
Nitrone Cycloaddition Pathways for Hexahydropyrrolo[1,2-a]imidazoles
1,3-Dipolar cycloaddition reactions involving nitrones are a versatile method for constructing five-membered heterocyclic rings, including the isoxazolidine (B1194047) core which can be a precursor to hexahydropyrrolo[1,2-a]imidazoles. rsc.orgresearchgate.net These reactions are known for their high stereospecificity and ability to generate complex molecules. rsc.org The cycloaddition of nitrones with various dipolarophiles, such as alkenes, can lead to the formation of the pyrrolo[1,2-a]imidazole skeleton after subsequent transformations. rsc.orgresearchgate.net The stability of nitrones often allows for their isolation before the cycloaddition step, providing a degree of control over the reaction. rsc.org The reaction of 4,5-dihydroimidazoles with unsaturated α-bromoketones can initiate a cascade involving N-alkylation and 1,3-dipolar cycloaddition, ultimately leading to hexahydropyrrolo[1,2,3-de]quinoxalines, demonstrating the potential for complex scaffold synthesis starting from simple precursors. researchgate.net
Cyclization of Pyrrole Esters for Fused Systems
The cyclization of pyrrole esters is a common strategy for constructing fused heterocyclic systems. For instance, N-substituted pyrrole-2-carboxylates can undergo palladium-catalyzed cyclization to yield fused heterocycles. acs.org The nature of the substituent on the pyrrole nitrogen is crucial; for example, a trichloroacetyl group can facilitate Mitsunobu alkylation, a key step in introducing the side chain necessary for subsequent cyclization. acs.org Another approach involves the reaction of pyrrole derivatives with carbonyl groups at the C-2 position, which are converted to N-propargyl pyrroles. Subsequent reaction with hydrazine (B178648) monohydrate can lead to the formation of pyrrolo[2,1-d] nih.govnih.govuq.edu.autriazepine derivatives. acs.org However, the attempted cyclization of a pyrrole ester substituted with a propargyl group at the nitrogen atom can unexpectedly yield a six-membered ring product, 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, as the major product. acs.org
Regioselective Synthesis via Aza-Ene Additions and Cyclocondensation Reactions
A concise and efficient method for the regioselective synthesis of pyrrolo[1,2-a]imidazoles has been developed using aza-ene additions and cyclocondensation reactions. rsc.orgduke.edu This catalyst-free approach involves the reaction of heterocyclic ketene (B1206846) aminals with electrophilic reagents like ethyl 3-benzoylacrylate or methyl acetylacrylate (B8273135) derivatives. rsc.org The high regioselectivity and good yields make this a practical method for preparing these fused heterocyclic systems. rsc.orgduke.edu The reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones also leads to the formation of 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov However, the reaction with pyridyl bromo ketone can result in the isomeric 2-substituted product, albeit in a low yield. nih.gov
Oxidative and Dehydrogenation Approaches to Hydrogenated Pyrrolo[1,2-a]imidazoles
Oxidative and dehydrogenation reactions provide a pathway to introduce unsaturation into hydrogenated pyrrolo[1,2-a]imidazole systems. For example, 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole can be oxidized using reagents like hydrogen peroxide or potassium permanganate (B83412) to yield derivatives with altered electronic and steric properties. Another approach involves the dehydrogenation of bicyclic aminals. For instance, 5-benzylidenehexahydropyrrolo[1,2-a]imidazoles can undergo dehydrogenation in the presence of a palladium catalyst to yield benzylidene-substituted bicyclic amidines. mathnet.ru The choice of reaction conditions, such as the presence or absence of a hydrogen scavenger like cyclohexene, can influence the selectivity of the dehydrogenation process. mathnet.ru Furthermore, an electrochemical approach has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines through an oxidative dehydrogenative annulation process. researchgate.net
One-Pot Synthetic Procedures for Pyrrolo[1,2-a]imidazole Derivatives
One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolo[1,2-a]imidazole derivatives. researchgate.netbenthamscience.comnih.gov A three-component reaction of ninhydrins, diamines, and activated acetylenic compounds in water provides an environmentally friendly route to pyrrolo[1,2-a]imidazole derivatives in high yields. benthamscience.comnih.gov Another one-pot procedure involves a cascade of [3+2] cycloaddition and oxidative aromatization reactions between phenacyl azides and L-proline to afford 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles. nih.gov Similarly, a one-pot, three-component reaction of quinolines, 2-bromoacetophenones, and acetylenic dipolarophiles in 1,2-epoxypropane can be used to synthesize a library of pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Ninhydrins, diamines, activated acetylenic compounds | Water, room temperature | Pyrrolo[1,2-a]imidazole derivatives | High | benthamscience.comnih.gov |
| Phenacyl azides, L-proline | PhMe, reflux | 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles | High | nih.gov |
| Quinolines, 2-bromoacetophenones, acetylenic dipolarophiles | 1,2-Epoxypropane | Pyrrolo[1,2-a]quinoline derivatives | Good | researchgate.net |
| Gewald's aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, cyanoacetic acid derivatives | Et3N | 1-(2-oxoethylidene)-2-oxothieno[3,2-e]pyrrolo[1,2-a]pyrimidine | Good to excellent | acs.org |
Synthesis of Quaternary Salts of Pyrrolo[1,2-a]imidazole Derivatives
Quaternary salts of pyrrolo[1,2-a]imidazoles can be synthesized by reacting the parent heterocyclic base with various alkylating agents. nih.govnih.govuq.edu.auresearchgate.net For instance, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles react with alkylating reagents to form quaternary imidazolium (B1220033) salts in good yields (58–85%). nih.govnih.govuq.edu.auresearchgate.net These reactions are typically straightforward and allow for the introduction of a variety of substituents at the nitrogen atom, which can be useful for modulating the biological activity of the compounds. The resulting quaternary salts are often characterized by NMR spectroscopy and mass spectrometry. nih.govnih.gov
| Reactant | Alkylating Reagent | Product | Yield | Reference |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Various alkylating reagents | 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | 58-85% | nih.govnih.govuq.edu.auresearchgate.net |
Chemical Reactivity and Transformation of the 3 Methyl 1h Pyrrolo 1,2 a Imidazole System
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[1,2-a]imidazole Core
The pyrrolo[1,2-a]imidazole ring system exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles, a characteristic governed by the electronic interplay between the fused pyrrole (B145914) and imidazole (B134444) rings. The imidazole moiety, being electron-rich, generally directs electrophilic attack to the pyrrole ring.
The inherent basicity of the imidazole nitrogen at position 7 makes it susceptible to protonation and alkylation. However, the reactivity of the carbon framework is also pronounced. The pyrrolo[1,2-a]imidazole core is generally more susceptible to electrophilic attack than to nucleophilic substitution, unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net Electrophilic substitution reactions, such as bromination and Vilsmeier-Haack formylation, readily occur, typically at the 3-position of the pyrrolo[1,2-a]imidazole system. researchgate.net When the 3-position is blocked, electrophilic substitution can occur at the 8-position. rsc.org
The nitrogen at position 1, being a "pyrrole-type" nitrogen, contributes its lone pair to the aromatic sextet, rendering it less nucleophilic. Conversely, the "pyridine-type" nitrogen at position 7 possesses a lone pair in an sp² hybrid orbital, which is available for reaction with electrophiles. globalresearchonline.net This differential reactivity is fundamental to many of the functionalization strategies discussed below.
Nucleophilic attack on the pyrrolo[1,2-a]imidazole core is less common but can be induced. For instance, the formation of quaternary imidazolium (B1220033) salts by N-alkylation at the N-7 position enhances the electrophilicity of the ring system, making it more susceptible to nucleophilic attack.
Functionalization Strategies for the Pyrrolo[1,2-a]imidazole Ring System
A variety of strategies have been developed to introduce functional groups onto the pyrrolo[1,2-a]imidazole ring system, enabling the synthesis of a diverse library of derivatives. These methods can be broadly categorized into the construction of the fused ring system with pre-installed functional groups or the post-modification of a pre-formed pyrrolo[1,2-a]imidazole core.
One common approach involves the condensation of α-haloketones with 2-aminopyrroles or related precursors. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones leads to the formation of 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov Microwave-assisted synthesis has also been employed for the direct condensation of aryl 1,2-diketones and L-proline to produce 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net
Intramolecular cyclization reactions are another powerful tool. For instance, N-alkenyl-substituted imidazoles can undergo enantioselective intramolecular cyclization catalyzed by a Ni-Al bimetallic system to yield pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov Similarly, intramolecular cyclization of specific ketones can be achieved using reagents like (Boc)₂O. nih.gov
The functionalization of an existing pyrrolo[1,2-a]imidazole ring often involves electrophilic substitution reactions as mentioned earlier. Furthermore, the conversion of the fused imidazole to a quaternary imidazolium salt activates the ring for subsequent reactions with nucleophiles, including aldehydes and alkyl halides. researchgate.net
| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |
| 3,4-dihydro-2H-pyrrol-5-amine | 2-bromo ketones | Condensation | 3-substituted pyrrolo[1,2-a]imidazole hydrobromides | nih.gov |
| Aryl 1,2-diketones | L-proline | Microwave-assisted condensation | 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | researchgate.net |
| N-alkenyl-substituted imidazoles | - | Ni-Al catalyzed intramolecular cyclization | Pyrrolo[1,2-a]imidazoles with a β-stereocenter | nih.gov |
| 2-(2-oxopyrrolidin-1-yl)acetamide | POCl₃ or POBr₃ | Intramolecular cyclization | 2-halo-substituted pyrrolo[1,2-a]imidazoles | nih.gov |
Cycloaddition and Cycloisomerization Reactions within Fused Heterocycles
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly efficient and widely utilized method for the construction of the pyrrolo[1,2-a]imidazole framework. nih.govrsc.org Azomethine ylides, generated in situ from imidazolinium salts, are common 1,3-dipoles that react with a variety of dipolarophiles, such as electron-deficient alkenes, to afford hexahydropyrrolo[1,2-a]imidazoles. researchgate.net These reactions often proceed with high diastereoselectivity. researchgate.net
Both inter- and intramolecular cycloaddition modes have been observed. rsc.org Intramolecular [3+2] cycloaddition of N-alkylated Baylis-Hillman derivatives with amino acid derivatives, often accelerated by microwave irradiation, provides a stereoselective route to fused pyrrolo[1,2-a]indole frameworks. researchgate.net Furthermore, intramolecular [2+2] photocyclization of 1-(1H-imidazol-1-yl)-2-phenylprop-2-en-1-one has been shown to yield pyrroloimidazolone derivatives. nih.gov
The reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) can also lead to the formation of pyrrolo[1,2-c]imidazoles, demonstrating the versatility of cycloaddition strategies. mdpi.com Depending on the reaction conditions, the reaction between benzimidazolium ylides and alkynes can be tuned to produce either pyrrolo[1,2-a]benzimidazoles or other related fused systems. plos.org
| Dipole/Precursor | Dipolarophile/Reactant | Reaction Type | Product | Reference |
| Azomethine ylide (from imidazolinium salt) | Electron-deficient alkene | [3+2] Cycloaddition | Hexahydropyrrolo[1,2-a]imidazole | researchgate.net |
| N-alkylated Baylis-Hillman derivative | Amino acid derivative | Intramolecular [3+2] Cycloaddition | Fused pyrrolo[1,2-a]indole | researchgate.net |
| 1-(1H-imidazol-1-yl)-2-phenylprop-2-en-1-one | - | Intramolecular [2+2] Photocycloaddition | Pyrroloimidazolone | nih.gov |
| Acylethynylpyrroles | Tosylmethylisocyanide | Cycloaddition | Pyrrolo[1,2-c]imidazole | mdpi.com |
Derivatization and Substitution Reactions for Structural Diversification
The structural diversification of the 3-Methyl-1H-pyrrolo[1,2-a]imidazole system is readily achieved through various derivatization and substitution reactions. As previously noted, electrophilic substitution is a key strategy. For instance, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles undergo electrophilic substitution at the 3-position, with reactions like bromination and Vilsmeier-Haack formylation yielding the corresponding 3-substituted derivatives. researchgate.net
A powerful method for activating the pyrrolo[1,2-a]imidazole ring for further functionalization is through the formation of quaternary imidazolium salts. researchgate.netnih.gov N-alkylation of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents leads to the formation of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts in good yields. nih.gov These quaternary salts can then react with both aldehydes and alkyl halides. researchgate.net
The chlorine atom in 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, synthesized via dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, can be readily removed by hydrogenation over Raney nickel, providing access to 2-unsubstituted derivatives. researchgate.net This allows for further selective functionalization at other positions.
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Bromine | Electrophilic Bromination | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | researchgate.net |
| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Vilsmeier-Haack reagent | Electrophilic Formylation | 3-Formyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | researchgate.net |
| 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Alkylating reagent | N-Alkylation | 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt | nih.gov |
| 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | H₂, Raney Nickel | Dehalogenation | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | researchgate.net |
Formation of Spiro Derivatives from Pyrrolo[1,2-a]imidazole Precursors
The synthesis of spirocyclic compounds containing the pyrrolo[1,2-a]imidazole moiety has emerged as an important area of research, driven by the unique three-dimensional structures and potential biological activities of these molecules. Several synthetic strategies have been developed to construct these intricate architectures.
One approach involves the condensation of cyclobutanones with diamines followed by an oxidative rearrangement to form (spiro)pyrrolo[1,2-a]imidazole derivatives. nih.gov Another method utilizes a palladium-catalyzed cascade reaction of an imidazolyl-1,6-diene, which proceeds via a Heck-type carbopalladation followed by C-H activation to furnish a 1H-spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole]. nih.gov
Furthermore, the condensation of ethylenediamine (B42938) with methyl 1-(2-oxoethyl)cyclohexanecarboxylate has been shown to yield a pyrrolo[1,2-a]imidazole spiro derivative. nih.gov The 1,3-dipolar cycloaddition of quinolinium ylides with arylideneimidazol-4-ones has also been employed to synthesize spiro[imidazole-4,3'-pyrrolo[1,2-a]quinolin]-5-ones. researchgate.net
| Precursor(s) | Reaction Type | Spiro Product | Reference |
| Cyclobutanone, (1S,2S)-1,2-diphenylethane-1,2-diamine | Condensation, Oxidative Rearrangement | (Spiro)pyrrolo[1,2-a]imidazole | nih.gov |
| Imidazolyl-1,6-diene | Palladium-catalyzed Cascade Reaction | 1H-Spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole] | nih.gov |
| Ethylenediamine, Methyl 1-(2-oxoethyl)cyclohexanecarboxylate | Condensation | Pyrrolo[1,2-a]imidazole spiro derivative | nih.gov |
| Quinolinium ylide, Arylideneimidazol-4-one | 1,3-Dipolar Cycloaddition | Spiro[imidazole-4,3'-pyrrolo[1,2-a]quinolin]-5-one | researchgate.net |
Computational Chemistry and Theoretical Studies on Pyrrolo 1,2 a Imidazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and geometry of pyrrolo[1,2-a]imidazole derivatives. These calculations allow for the accurate prediction of molecular properties, guiding synthetic efforts and helping to rationalize experimental observations.
DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. By optimizing the geometry, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP, often paired with basis sets like 6-31G or 6-311++G(d,p), have proven effective in these calculations. researchgate.netcdnsciencepub.com The optimized geometries are frequently validated by comparing them with experimental data obtained from X-ray crystallography, which often shows a high degree of correlation. researchgate.net
Furthermore, DFT calculations are crucial for evaluating the relative stabilities of different isomers and tautomers within the pyrrolo[1,2-a]imidazole framework. cdnsciencepub.comcsic.esmdpi.com By comparing the calculated total energies of various possible structures, the most energetically favorable form can be identified. For instance, theoretical studies on related azole systems have shown that aromatic tautomers are generally more stable than their non-aromatic counterparts, and the energy difference, or "penalty," for the loss of aromaticity can be quantified. cdnsciencepub.comresearchgate.netresearchgate.net
Table 1: Representative Relative Energetics of Pyrrolo[1,2-a]imidazole Tautomers (Hypothetical Data) This table illustrates the typical output from DFT calculations concerning the relative stability of different tautomeric forms. The values are hypothetical and for illustrative purposes only.
| Tautomer/Isomer | DFT Method | Relative Energy (kJ/mol) | Stability Ranking |
|---|---|---|---|
| 1H-pyrrolo[1,2-a]imidazole | B3LYP/6-311++G(d,p) | 0.0 | 1 (Most Stable) |
| 3H-pyrrolo[1,2-a]imidazole | B3LYP/6-311++G(d,p) | +35.2 | 2 |
A significant application of DFT is the prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonrel.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating the NMR isotropic shielding constants of nuclei like ¹H and ¹³C. cdnsciencepub.comresearchgate.net
To enhance accuracy, the calculated shielding constants (σ) are typically converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), or by using a linear regression analysis of calculated versus experimental data for a set of related structures. d-nb.inforesearchgate.net These predictions are invaluable for confirming molecular structures, assigning signals in complex spectra, and even distinguishing between different isomers where experimental data may be ambiguous. cdnsciencepub.comresearchgate.net The accuracy of these predictions can be exceptionally high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, provided that appropriate computational levels are chosen. d-nb.info
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a Pyrrolo[1,2-a]imidazole Derivative (Hypothetical Data) This table demonstrates the high level of accuracy achievable with modern DFT/GIAO methods in predicting NMR spectra.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 | 118.5 | 118.2 | +0.3 |
| C2 | 110.1 | 109.8 | +0.3 |
| C3 | 125.7 | 125.9 | -0.2 |
| C5 | 145.3 | 145.1 | +0.2 |
| C6 | 115.9 | 116.3 | -0.4 |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a powerful lens for viewing the dynamic processes of chemical reactions. By mapping the potential energy surface, DFT calculations can trace the entire path of a reaction, from reactants through transition states to products. sci-hub.sersc.org This approach allows for the determination of activation energies (energy barriers), which are critical for understanding reaction rates and feasibility. rsc.orgchinesechemsoc.org
For the synthesis of pyrrolo[1,2-a]imidazoles and related heterocycles, computational studies have been used to:
Validate proposed reaction mechanisms by confirming that the calculated energy barriers are consistent with experimental conditions. sci-hub.seresearchgate.net
Compare alternative reaction pathways to determine the most likely route. chinesechemsoc.org
Investigate the role of catalysts or assisting molecules in lowering activation energies. rsc.org
Understand the formation of intermediates and their relative stabilities.
For example, a study on a related cyclization reaction revealed that an additional water molecule could lower the energy barrier for a key step by a significant amount, highlighting the crucial role of the solvent environment. rsc.org
Theoretical Analysis of Aromaticity, Tautomerism, and Isomerism within the Pyrrolo[1,2-a]imidazole Framework
The concepts of aromaticity, tautomerism, and isomerism are fundamental to the chemistry of the pyrrolo[1,2-a]imidazole system. Computational methods offer quantitative measures to explore these properties.
Aromaticity: The aromatic character of the fused rings can be assessed using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) method. cdnsciencepub.com NICS values calculated at the center of a ring provide a measure of its aromaticity (negative values) or anti-aromaticity (positive values). These calculations help to understand the electronic delocalization and stability of the heterocyclic core.
Tautomerism and Isomerism: As previously mentioned, DFT energy calculations are the primary tool for determining the relative stability of different tautomers (e.g., proton positions) and constitutional isomers. cdnsciencepub.commdpi.com In cases where spectroscopic data is insufficient to distinguish between possible structures, such as the azido/tetrazole isomerism seen in related azole compounds, computational analysis of relative energies and predicted NMR shifts can provide a definitive answer. cdnsciencepub.com These studies are crucial for correctly identifying the products of chemical reactions. csic.es
Investigation of Intermolecular Interactions and Crystal Packing via Computational Models
The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. Computational models are essential for dissecting these forces. DFT calculations can identify and quantify interactions such as conventional hydrogen bonds (e.g., N-H···N) and weaker interactions like C-H···π and π-π stacking, which collectively determine the crystal lattice structure. researchgate.net
Advanced techniques provide deeper insights:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature and strength of intermolecular bonds. nih.gov
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis: These methods visualize weak non-covalent interactions in 3D space, providing a clear picture of the forces holding the crystal together. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT): SAPT can decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (London forces). nsf.gov This allows for a detailed understanding of the fundamental nature of the interactions driving crystal formation.
Quantum Chemical Calculations Related to Reactivity and Selectivity
Quantum chemical calculations are highly effective at predicting the reactivity of different sites within the 3-Methyl-1H-pyrrolo[1,2-a]imidazole molecule and the selectivity of its reactions.
Reactivity: The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of chemical reactivity. researchgate.net A low HOMO-LUMO energy gap generally implies higher reactivity. The distribution of these orbitals shows the most likely sites for electrophilic (where HOMO is localized) and nucleophilic (where LUMO is localized) attack.
Selectivity: DFT calculations can explain and predict both regioselectivity and stereoselectivity.
Regioselectivity: In reactions like electrophilic aromatic substitution, the preferred site of attack can often be predicted by identifying the atom with the lowest calculated ¹³C NMR chemical shift or the highest HOMO density. researchgate.net
Stereoselectivity: In reactions that can produce multiple stereoisomers, such as dipolar cycloadditions, DFT can be used to calculate the transition state energies for each possible pathway. nih.gov The pathway with the lowest energy barrier corresponds to the major product, allowing for the rationalization and prediction of the observed stereochemical outcome. chinesechemsoc.org
Structure Reactivity and Conformational Relationships of 3 Methyl 1h Pyrrolo 1,2 a Imidazole Derivatives
Influence of Substituents on Chemical Reactivity and Synthetic Selectivity
The chemical behavior of the pyrrolo[1,2-a]imidazole ring system is highly sensitive to the electronic and steric nature of its substituents. These groups can dictate the regiochemistry of reactions, influence reaction rates, and in some cases, determine whether a reaction proceeds at all.
Research into the synthesis of related fused heterocycles demonstrates that the presence of an activating group on the imidazole (B134444) precursor is a critical factor in controlling the annulation pathway. For instance, the annulation of 2-alkyl-4,5-dihydroimidazoles with α,β-unsaturated aldehydes and ketones proceeds via conjugate addition of the N-1 nitrogen atom. psu.edu This leads to a reversal of regiochemistry compared to reactions involving a dihydroimidazole (B8729859) that carries an activating group at the C(α) position, where conjugate C-addition dominates. psu.edu
In multicomponent reactions used to construct these frameworks, the substituents on the starting materials play a pivotal role. The synthesis of 5-aminoimidazo[1,2-a]imidazoles via a three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides is sensitive to the substitution pattern on the 2-aminoimidazole. frontiersin.org The reaction proceeds with substituted 2-aminoimidazoles but fails when the unsubstituted parent 2-aminoimidazole is used. frontiersin.org Furthermore, the reaction tolerates both electron-withdrawing and electron-donating substituents on the benzaldehyde (B42025) component, as well as sterically hindered aldehydes. frontiersin.org
Substituents also exert a strong influence on the yield and efficiency of synthetic transformations. In the annulation of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines, steric effects are notable; replacing a methyl group with larger ethyl or isopropyl groups in the pyrroline (B1223166) reactant led to a decrease in product yields from over 80% to 32–34%. mdpi.com Similarly, in the palladium-catalyzed C2–H functionalization of indoles to form related imidazo[1,5-a]indoles, steric hindrance from bulky substituents on the indole (B1671886) ring resulted in moderate yields and required prolonged reaction times. nih.gov The electronic properties of substituents on aryl groups attached to the heterocyclic core can dramatically affect the optical properties of the resulting compounds, highlighting the influence of substituents on the molecule's electronic structure. rsc.org
Table 1: Effect of Substituents on Reaction Yields in Pyrrolo[1,2-a]imidazole Synthesis
| Reaction Type | Reactants | Substituent Variation | Yield (%) | Reference |
| Annulation | Benzoylethynyltetrahydroindole + Methyl-substituted Pyrroline | Methyl | 81% | mdpi.com |
| Annulation | Benzoylethynyltetrahydroindole + Ethyl-substituted Pyrroline | Ethyl | 34% | mdpi.com |
| Annulation | Benzoylethynyltetrahydroindole + Isopropyl-substituted Pyrroline | Isopropyl | 32% | mdpi.com |
| Three-Component Reaction | 2-Amino-4,5-diphenylimidazole + 4-Chlorobenzaldehyde + tert-Octylisocyanide | 4-Chloro (electron-withdrawing) | 85% | frontiersin.org |
| Three-Component Reaction | 2-Amino-4,5-diphenylimidazole + 4-Methoxybenzaldehyde + tert-Octylisocyanide | 4-Methoxy (electron-donating) | 78% | frontiersin.org |
| Three-Component Reaction | 2-Amino-4,5-diphenylimidazole + 2-Naphthaldehyde + tert-Octylisocyanide | 2-Naphthyl (sterically hindered) | 83% | frontiersin.org |
Stereochemical Aspects and Diastereoselectivity in Pyrrolo[1,2-a]imidazole Synthesis
Controlling the stereochemistry during the synthesis of pyrrolo[1,2-a]imidazole derivatives is essential for accessing specific isomers, particularly for applications in medicinal chemistry and materials science. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
One effective method involves the stereoselective lithiation of a precursor, followed by reaction with an electrophile. A two-step synthesis of N-heterocyclic carbene (NHC) precatalysts from pyrrolo[1,2-c]imidazol-3-ones utilizes either diastereoselective or enantioselective lithiation as the key step to introduce chirality. nih.govacs.org This approach allows for the creation of annulated chiral imidazol(in)ium salts, which can serve as chiral organocatalysts or ligands. nih.govacs.org
Cycloaddition reactions are another powerful tool for establishing stereocenters with high selectivity. The reaction of quinolinium ylides with electron-poor alkenes, such as N-methylmaleimide, proceeds as a formal [3+2] dipolar cycloaddition to produce tetracyclic pyrrolo[1,2-a]quinoline (B3350903) adducts as single regio- and stereoisomers. beilstein-journals.org The specific relative stereochemistry of these products has been confirmed through single-crystal X-ray analysis. beilstein-journals.org Similarly, diastereoselective syntheses of pyrrolo[1,2-c]imidazoles have been achieved through three-component reactions involving chiral thiohydantoins, aldehydes, and isocyanoacetates. dntb.gov.ua
The development of new synthetic strategies continues to provide access to complex, stereodefined pyrrolo[1,2-a]imidazole-containing structures. For example, a stereoselective synthesis of tetrahydropyridino- and deazepano-pyrrolo[1,2-c]imidazolidines has been developed via the annulation of acylethynylpyrroles with cyclic imines. bohrium.com
Table 2: Examples of Stereoselective Syntheses
| Reaction Type | Key Precursors | Product Type | Stereochemical Outcome | Reference |
| Lithiation/Salt Formation | Pyrrolo[1,2-c]imidazol-3-ones | Annulated Chiral Imidazol(in)ium Salts | Diastereoselective or Enantioselective | nih.govacs.org |
| [3+2] Cycloaddition | Quinolinium salts, N-methylmaleimide | Tetracyclic Pyrrolo[1,2-a]quinolines | Single Stereoisomer | beilstein-journals.org |
| Three-Component Reaction | Chiral Thiohydantoins, Aldehydes, Isocyanoacetates | Pyrrolo[1,2-c]imidazoles | Diastereoselective | dntb.gov.ua |
| Annulation | Acylethynylpyrroles, Cyclic Imines | Tetrahydropyrrolo[1',2':3,4]imidazo[1,2-a]pyridines | Stereoselective (E-isomer) | bohrium.com |
Conformational Analysis of Bridged-Head Nitrogen Heterocycles
The three-dimensional structure and conformational flexibility of the pyrrolo[1,2-a]imidazole ring system are defined by its nature as a bridged-head nitrogen heterocycle. The fusion of the five-membered pyrrole (B145914) and imidazole rings creates a rigid framework, but the substituents and the degree of saturation can introduce specific conformational preferences.
Detailed conformational analysis of saturated analogues, such as hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, has been successfully carried out using nuclear magnetic resonance (NMR) spectroscopy. acs.org The configurations of cis isomers were determined using Nuclear Overhauser Effect (NOE) experiments, which provide through-space information about the proximity of protons. acs.org For more complex systems, a combination of 1H-1H COSY and 1H-13C COSY experiments was used to elucidate both the configuration and the conformation of the heterocyclic rings. acs.org These techniques allow for the mapping of proton-proton and proton-carbon correlations, respectively, which helps in assigning the relative stereochemistry and deducing the spatial arrangement of the atoms.
Regiochemical Control in Annulation and Functionalization Reactions
Achieving regiochemical control is a central challenge in the synthesis of pyrrolo[1,2-a]imidazoles, as multiple reactive sites exist on the precursors. The desired connectivity can be achieved by carefully choosing reaction conditions, precursors, and catalysts.
Annulation reactions often rely on the inherent reactivity of the precursors. A concise synthesis of pyrrolo[1,2-a]imidazoles was developed through regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives under catalyst-free conditions, affording high regioselectivity. rsc.org The regiochemistry of annulation can also be reversed based on the substitution of the starting materials. As mentioned previously, 2-alkyl-4,5-dihydroimidazoles react with α,β-unsaturated aldehydes via conjugate addition at the N-1 position, whereas dihydroimidazoles with a C(α)-activating group react via conjugate addition at the C(α) carbon. psu.edu In another example, dialkyl acetylenedicarboxylates react with 2-alkyl-4,5-dihydroimidazoles to form pyrrolo[1,2-a]imidazoles through conjugate N-addition, where the alkyne acts as a 1,2-bis-electrophile. psu.edu
Multicomponent reactions offer a powerful platform for regiocontrolled synthesis. The synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals proceeds through a defined sequence of a Knoevenagel condensation followed by inter- and intramolecular Michael additions, ensuring a specific regiochemical outcome. researchgate.net
Transition metal catalysis provides another avenue for precise functionalization. An aerobic palladium(0)-catalyzed C2–H functionalization of pyrroles with a tethered N-methoxylamide directing group enables the synthesis of pyrrolo[1,2-c]imidazoles. nih.gov This method is highly regioselective, as the directing group overrides the potential poisoning or directing effects of other heterocycles that may be present in the substrate. nih.gov Similarly, catalyst-free approaches have been devised for the regioselective construction of imidazole-pyrrolo[1,2-a]pyrazine hybrids through a domino reaction involving conjugate substitution followed by cycloisomerization. acs.org
Table 3: Strategies for Regiochemical Control
| Strategy | Reaction Type | Precursors | Regiochemical Outcome | Reference |
| Precursor Control | Annulation | 2-Alkyl-4,5-dihydroimidazole + α,β-Enone | N-1 conjugate addition | psu.edu |
| Precursor Control | Annulation | C(α)-activated Dihydroimidazole + α,β-Enone | C(α) conjugate addition | psu.edu |
| Tandem Reaction | Condensation/Cyclization | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile + Arylglyoxal | Knoevenagel then Michael additions | researchgate.net |
| Directed C-H Functionalization | Aerobic Cyclization | N-methoxylcarbonyl protected pyrroles + Isocyanide | Pd(0)-catalyzed C2-H functionalization | nih.gov |
| Catalyst-Free Cyclization | Aza-ene/Cyclic-condensation | Heterocyclic ketene aminals + Ethyl 3-benzoylacrylate | Regioselective aza-ene addition | rsc.org |
Applications of Pyrrolo 1,2 a Imidazoles in Organic Synthesis and Advanced Materials
Pyrrolo[1,2-a]imidazoles as Valuable Synthetic Building Blocks and Intermediates for Complex Molecular Architectures
The pyrrolo[1,2-a]imidazole framework, particularly its partially and fully hydrogenated forms, serves as a crucial building block for constructing more complex molecules. ontosight.airesearchgate.net This heterocyclic system is a foundational component in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai The inherent structure of the fused pyrrole (B145914) and imidazole (B134444) rings provides a versatile starting point for multi-step chemical reactions, such as cyclization and substitution, to create intricate molecular designs. ontosight.ai
The synthetic utility of this scaffold is demonstrated through numerous methods developed for its preparation and subsequent transformation. For instance, the condensation of 2-aminopyrrolines with α-haloketones leads to the formation of substituted pyrrolo[1,2-a]imidazoles. researchgate.net More advanced strategies include the three-component condensation of 1,2-diketones, L-proline, and ammonium (B1175870) acetate (B1210297), which yields 2,3-disubstituted pyrrolo[1,2-a]imidazoles. nih.gov These intermediates can be further elaborated; for example, the oxidation of cis-indenopyrrolo-[1,2-a]imidazoles followed by intramolecular cyclocondensation produces complex spiro-diones. nih.gov
The development of Rh(I)-catalyzed C-H cyclization of benzimidazoles with alkenes has provided a direct route to 3-methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole and its derivatives, showcasing the role of this core structure as a key intermediate in the synthesis of polycyclic systems. nih.gov These synthetic routes underscore the importance of the pyrrolo[1,2-a]imidazole moiety as a versatile platform for accessing diverse and complex molecular architectures. researchgate.netnih.gov
Table 1: Selected Synthetic Methods for Pyrrolo[1,2-a]imidazole Derivatives
| Starting Materials | Reaction Type | Product Type | Ref. |
| 3,4-dihydro-2H-pyrrol-5-amine, 2-bromo ketones | Condensation | 3-substituted pyrrolo[1,2-a]imidazoles | researchgate.net |
| Aryl 1,2-diketones, L-proline, NH₄OAc | Three-component condensation | 2,3-disubstituted pyrrolo[1,2-а]imidazoles | nih.gov |
| N-alkenyl-substituted imidazoles | Enantioselective intramolecular cyclization (Ni-Al catalyzed) | Pyrrolo[1,2-a]imidazoles with β-stereocenter | researchgate.netnih.gov |
| Benzimidazoles, Alkenes | Rh(I)-Catalyzed C–H Cyclization | 3-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole | nih.gov |
Catalytic Applications of Pyrrolo[1,2-a]imidazole Derivatives
Derivatives of the pyrrolo[1,2-a]imidazole scaffold have emerged as effective catalysts in various organic transformations, particularly in the fields of asymmetric synthesis and phosphorus-free catalysis.
Organocatalysis in Asymmetric Synthesis
Chiral bicyclic imidazoles derived from the pyrrolo[1,2-a]imidazole core have been successfully employed as organocatalysts. chinesechemsoc.org A rationally designed chiral bicyclic imidazole catalyst has been synthesized and effectively used in the asymmetric Steglich rearrangement, achieving good to excellent yields and enantioselectivity at room temperature. researchgate.netbohrium.com Specifically, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been identified as a key organocatalyst in this context, highlighting the potential of this heterocyclic system to facilitate stereocontrolled transformations. chinesechemsoc.org
Role as Phosphorus-Free Catalysts
A significant application of this scaffold is in the development of environmentally benign catalytic systems. 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, which can be conveniently prepared from the condensation of 1H-imidazole and acrolein, has been successfully applied as a phosphorus-free catalyst. researchgate.netnih.gov This derivative has proven effective in promoting the Morita–Baylis–Hillman reaction, a crucial carbon-carbon bond-forming reaction, thereby offering a sustainable alternative to traditional phosphorus-based catalysts. researchgate.netnih.gov
Table 2: Catalytic Applications of Pyrrolo[1,2-a]imidazole Derivatives
| Catalyst Derivative | Reaction Type | Key Advantages | Ref. |
| Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Asymmetric Steglich Rearrangement | High enantioselectivity, organocatalytic | researchgate.netchinesechemsoc.org |
| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | Morita–Baylis–Hillman Reaction | Phosphorus-free, convenient synthesis | researchgate.netnih.gov |
Utilization as Ionic Liquids
The pyrrolo[1,2-a]imidazole structure serves as a precursor for the synthesis of novel ionic liquids (ILs). nih.gov Specifically, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is not only a catalyst but also a substrate for creating these advanced solvent systems. researchgate.netnih.gov The broader class of imidazolium-based ionic liquids, which share the core imidazole ring, are known for their utility in synthesis, including as media for cycloaddition reactions and as catalysts themselves. chim.it The development of bicyclic imidazolium-based ionic liquids from structures like pyrrolo[1,2-a]imidazole offers a pathway to ILs with tailored properties, potentially enhancing catalytic activity and selectivity in various chemical processes. tandfonline.commdpi.com
Development of Novel Organic Fluorophores with Unique Optical Properties
The pyrrolo[1,2-a]imidazole scaffold is a promising platform for the design of novel organic fluorophores. rsc.org Researchers have synthesized hybrid structures, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazines, which exhibit unique optical characteristics, including deep blue emission in both solution and solid states. rsc.org The fusion of additional rings to the core structure can significantly enhance fluorescence intensity, making these compounds suitable for applications like bioimaging. rsc.org
In a notable example of modern discovery methods, a machine learning approach exploring new fluorophores identified 5-methyl-1H-pyrrolo[1,2-a]imidazole as a molecule of interest. chemrxiv.org This computational strategy, which led to the synthesis and characterization of the compound's fluorescence spectrum, validates the potential of the pyrrolo[1,2-a]imidazole core in creating new materials with valuable optical properties. chemrxiv.org Furthermore, the synthesis of related benzo nih.govrsc.orgimidazo[1,2-a]pyrimidine-based fluorophores demonstrates a viable strategy for tuning photophysical properties, where derivatives have shown positive emission solvatochromism and, in some cases, aggregation-induced emission (AIE). mdpi.com
Q & A
Q. What are the primary synthetic routes to access 3-Methyl-1H-pyrrolo[1,2-a]imidazole, and what are their limitations?
The synthesis of pyrrolo[1,2-a]imidazoles often involves annulation strategies. For example, the condensation of aminopyrrolines with halocarbonyl compounds (e.g., 2-bromo ketones) can form the pyrroloimidazole scaffold, but yields are frequently low (<20%) due to competing side reactions or incomplete cyclization . Alternative approaches include multicomponent reactions (MCRs) and cyclocondensation of α-aminohydroxamic acids with 4-oxopentanoic acid, which offer improved regioselectivity under optimized conditions (e.g., toluene reflux for aliphatic substrates) . However, scalability remains challenging due to sensitivity to reaction conditions.
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole revealed key bond-length deviations (e.g., elongated C2–N2 bonds compared to imidazole) due to ring strain and electronic effects. These deviations correlate with ¹H-NMR chemical shifts (C1 and C2 protons) and can validate computational models . Additionally, LC-MS and 2D NMR (COSY, HSQC) are critical for confirming regiochemistry in derivatives.
Q. What analytical methods are recommended for purity assessment of pyrroloimidazole derivatives?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity analysis. For complex mixtures, LC-MS with electrospray ionization (ESI) provides molecular weight confirmation and detects trace impurities. Differential scanning calorimetry (DSC) can identify polymorphic forms, while elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can stereoselective synthesis of tetrahydro-pyrroloimidazoles be achieved?
Stereoselective synthesis often employs chiral catalysts or auxiliaries. For instance, the cyclocondensation of L-α-aminohydroxamic acids with 4-oxopentanoic acid yields enantiomerically enriched tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-diones. Reaction conditions (e.g., solvent polarity, temperature) critically influence diastereomeric excess (de >80% in toluene vs. <50% in DMF) . Asymmetric hydrogenation of imine intermediates using Rh or Ir catalysts is another promising strategy but requires rigorous optimization of pressure and ligand systems.
Q. What strategies resolve contradictions in reported biological activities of pyrroloimidazole derivatives?
Discrepancies in antimicrobial activity (e.g., IC₅₀ variations) may arise from differences in assay protocols (e.g., bacterial strains, incubation times) or compound stability. For example, 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts show potent activity against Gram-positive bacteria (MIC = 2–8 µg/mL) but degrade rapidly in serum, leading to inconsistent in vivo results . Metabolite profiling (e.g., LC-HRMS) and time-kill assays are recommended to correlate structure with bioactivity.
Q. How can computational modeling guide the design of pyrroloimidazole-based ionic liquids?
Density functional theory (DFT) calculations predict cation-anion interactions in ionic liquids. For 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, Mulliken charge analysis reveals electron-deficient imidazole rings, favoring stabilization via π-π stacking or hydrogen bonding. Molecular dynamics (MD) simulations further assess thermal stability by modeling decomposition pathways (e.g., ring-opening at >200°C) .
Q. What methodologies address low yields in multicomponent reactions for pyrroloimidazole synthesis?
Yield optimization in MCRs requires screening of catalysts and solvents. For example, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base in EtOAc improves yields of 3-substituted pyrroloimidazoles to ~40% by minimizing proton scavenging . Microwave-assisted synthesis reduces reaction times (from 24 h to 2 h) and enhances selectivity through controlled heating. Design of Experiments (DoE) approaches can systematically identify optimal parameters (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
